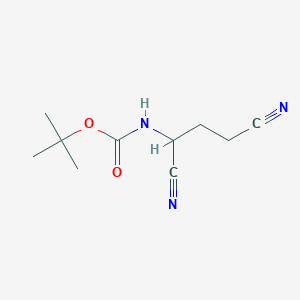
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, also known as 2-Amino-3-methylsulfanylpropanoic acid hydrochloride or 2-Amino-3-methylthiopropanoic acid hydrochloride, is a naturally occurring organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and pharmaceuticals. It is an important intermediate in the synthesis of numerous drugs, including antibiotics, antifungals, and anti-inflammatory agents. It also has potential applications in the synthesis of polymers, surfactants, and other materials.
Aplicaciones Científicas De Investigación
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride has a variety of scientific research applications. It has been used in the synthesis of novel antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of polymers, surfactants, and other materials. In addition, it has been used in the synthesis of peptides, which can be used in the study of protein structure and function. Furthermore, it has been used in the synthesis of nucleosides, which can be used in the study of DNA and RNA structure and function.
Mecanismo De Acción
The mechanism of action of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is not well understood. However, it is believed to interact with proteins and other molecules in the cell in order to modulate their activity. It is believed that this interaction occurs through hydrogen bonding, electrostatic interactions, and covalent bonding. In addition, it is believed to interact with enzymes, receptors, and transporters in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to modulate the activity of proteins and other molecules in the cell. It is also believed to interact with enzymes, receptors, and transporters in order to modulate their activity. In addition, it is believed to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in lab experiments is that it is relatively easy to synthesize. It also has a wide range of applications in the fields of biochemistry, pharmacology, and pharmaceuticals. The main limitation of using this compound in lab experiments is that its mechanism of action is not well understood.
Direcciones Futuras
There are a number of potential future directions for the use of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of novel drugs and materials. In addition, further research could be conducted into its potential use in the synthesis of peptides and nucleosides. Finally, further research could be conducted into its potential use in the synthesis of polymers, surfactants, and other materials.
Métodos De Síntesis
The synthesis of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride can be achieved through several different methods. One method involves the reaction of 2-amino-3-methylthiopropanoic acid with hydrochloric acid. This reaction produces this compound, which can be isolated by crystallization. Another method involves the reaction of 2-amino-3-methylthiopropanoic acid with sodium hydroxide, followed by the addition of hydrochloric acid. This reaction also produces this compound, which can be isolated by crystallization.
Propiedades
IUPAC Name |
(2S)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBWSDKBHSXQL-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H](CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)





